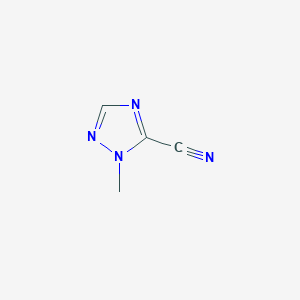

1-methyl-1H-1,2,4-triazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Ribavirin Precursor : 1-methyl-1H-1,2,4-triazole-5-carbonitrile serves as a precursor in the synthesis of ribavirin, a nucleoside analogue used in antiviral therapies. Ribavirin is particularly effective against RNA viruses, including hepatitis C and respiratory syncytial virus (RSV) .

Coordination Chemistry and Crystal Engineering

- Complex Salt Formation : The compound can form complex salts due to extensive hydrogen bonding interactions between cations and anions. These interactions lead to intricate 3D networks, contributing to high density, insensitivity, and thermal stability .

Materials Science and Energetic Materials

- Combustible Solid : 1-methyl-1H-1,2,4-triazole-5-carbonitrile falls under the category of combustible solids. Researchers study its combustion behavior and energy release properties .

Organic Synthesis and Heterocyclic Chemistry

- Esterification Reactions : The compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. This synthetic route is valuable for creating related compounds .

Crystallography and Structural Analysis

Mecanismo De Acción

Target of Action

Triazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

Compounds containing a triazole are known to exhibit broad biological activities, suggesting that they may interact with and influence a variety of biochemical pathways .

Result of Action

Triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-methyl-1,2,4-triazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-4(2-5)6-3-7-8/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRRWINELAZXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)

![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)